
Difuroyl Disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difuroyl Disulfide is a chemical compound characterized by the presence of two furoyl groups connected by a disulfide bond. Disulfide bonds are known for their role in stabilizing the three-dimensional structures of proteins and peptides. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difuroyl Disulfide can be synthesized through the oxidation of thiols. One common method involves the reaction of furoyl thiol with an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve a continuous flow process where furoyl thiol is reacted with an oxidizing agent in a controlled environment. This method ensures a consistent and high yield of the compound, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Difuroyl Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The furoyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Mild temperatures, often room temperature, and neutral to slightly acidic pH.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of furoyl thiol.
Substitution: Formation of various substituted furoyl derivatives.
Applications De Recherche Scientifique
Difuroyl Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it a valuable intermediate in organic synthesis.
Biology: Studied for its role in protein folding and stabilization. Disulfide bonds are crucial in maintaining the structural integrity of proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems where disulfide bonds can be used to release drugs in a controlled manner.
Industry: Utilized in the production of self-healing materials and polymers. The dynamic nature of disulfide bonds allows for the development of materials that can repair themselves under certain conditions.
Mécanisme D'action
The mechanism of action of Difuroyl Disulfide primarily involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a critical role in the stabilization of protein structures. The formation of a disulfide bond between two cysteine residues in a protein can significantly impact its folding and stability. In drug delivery systems, the cleavage of disulfide bonds can be triggered by the reducing environment within cells, leading to the release of the therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl Disulfide: Similar structure with benzyl groups instead of furoyl groups.
Dimethyl Disulfide: Contains methyl groups instead of furoyl groups.
Diethyl Disulfide: Contains ethyl groups instead of furoyl groups.
Uniqueness
Difuroyl Disulfide is unique due to the presence of furoyl groups, which impart distinct chemical properties compared to other disulfides. The aromatic nature of the furoyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C10H6O4S2 |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
S-(furan-2-carbonylsulfanyl) furan-2-carbothioate |
InChI |
InChI=1S/C10H6O4S2/c11-9(7-3-1-5-13-7)15-16-10(12)8-4-2-6-14-8/h1-6H |
Clé InChI |
LUHDTJVPLYZWRP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)SSC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


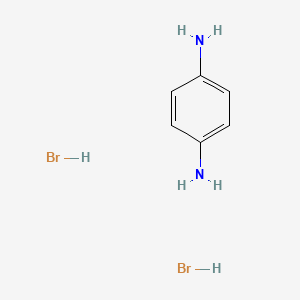
![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)
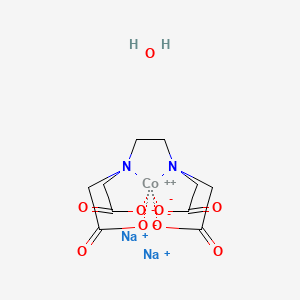
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
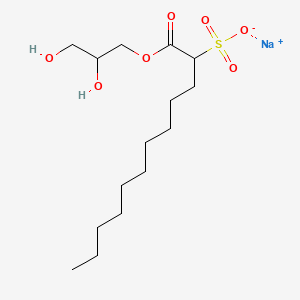
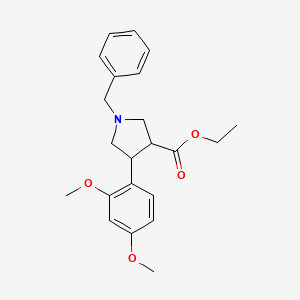

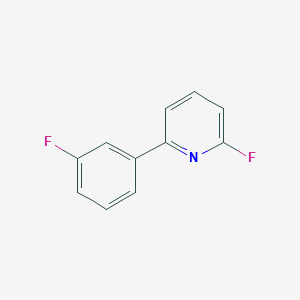
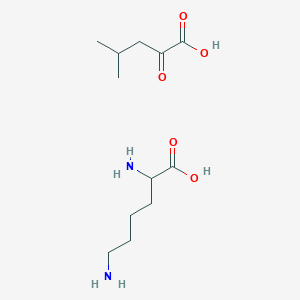
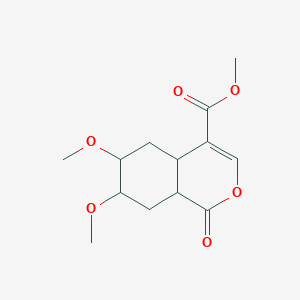
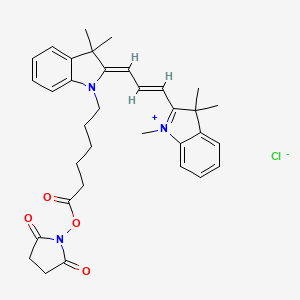
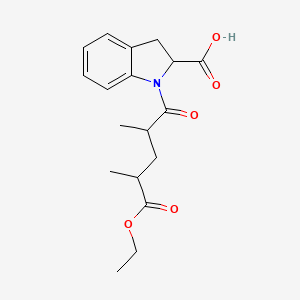
![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
